Enhanced Acidity and Unique Charge Distribution Compared to Unsubstituted and Mono-Halogenated Cinnamic Acids
The predicted acid dissociation constant (pKa) for 3-Chloro-2-fluorocinnamic acid is 4.14 ± 0.10 , making it significantly more acidic than unsubstituted cinnamic acid (pKa ~4.44) . This 0.3 log unit difference, indicative of a roughly two-fold increase in acidity, is driven by the strong electron-withdrawing effects of both the ortho-fluoro and meta-chloro substituents. This specific dual substitution results in a lower pKa than is typically observed for mono-halogenated analogs like 2-fluorocinnamic acid, which has a reported pKa of 4.2 ± 0.1 . This quantitative difference in proton donation capability directly impacts its reactivity in salt formation, esterification, and amidation reactions, as well as its binding affinity in biological systems.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.14 ± 0.10 (Predicted) |
| Comparator Or Baseline | Unsubstituted cinnamic acid (pKa ~4.44); 2-Fluorocinnamic acid (pKa = 4.2 ± 0.1) |
| Quantified Difference | Target compound is ~0.3 log units more acidic than cinnamic acid and ~0.06 log units more acidic than 2-fluorocinnamic acid. |
| Conditions | Values are predicted or measured in aqueous solution. |
Why This Matters
The increased acidity directly influences the compound's solubility, reactivity, and ability to form stable salts, which are critical parameters for optimizing reaction yields in synthesis and for modulating bioavailability in drug development.
